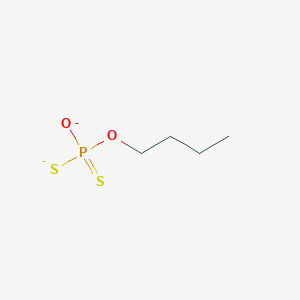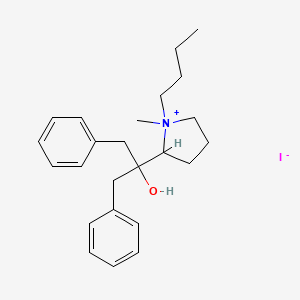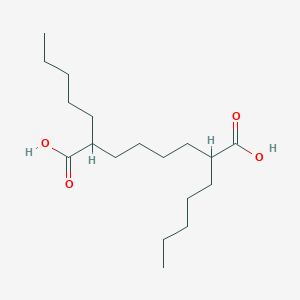
O-Butyl phosphorodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Butyl phosphorodithioate: is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two sulfur atoms and an oxygen atom, with a butyl group attached to the oxygen. This compound is part of the broader class of phosphorodithioates, which are known for their diverse applications in various fields, including agriculture, industry, and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: O-Butyl phosphorodithioate can be synthesized through a one-pot reaction involving alkyl halides and diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation . This method is efficient and general, providing a straightforward route to phosphorodithioates.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base . This method ensures high yields and selectivity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: O-Butyl phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates.
Substitution: It can participate in substitution reactions where the butyl group or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides and thiols are commonly used under basic conditions.
Major Products Formed:
Oxidation: The major product is phosphorothioate.
Substitution: Depending on the substituents, various organophosphorus compounds can be formed.
Wissenschaftliche Forschungsanwendungen
O-Butyl phosphorodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of pesticides and herbicides due to its ability to inhibit specific enzymes in pests
Wirkmechanismus
The mechanism of action of O-Butyl phosphorodithioate involves its interaction with molecular targets such as enzymes. The compound forms covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biochemical pathways in pests, leading to their death .
Vergleich Mit ähnlichen Verbindungen
- Azinphos-ethyl
- Azinphos-methyl
- Cadusafos
- Dimethoate
- Dioxathion
- Disulfoton
- Ethion
- Ethoprophos
- Isomalathion
- Malathion
- Methidathion
- Phosalone
- Phosmet
- Terbufos
Uniqueness: O-Butyl phosphorodithioate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable bonds with enzymes and its effectiveness as a pesticide make it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
81125-36-2 |
|---|---|
Molekularformel |
C4H9O2PS2-2 |
Molekulargewicht |
184.2 g/mol |
IUPAC-Name |
butoxy-oxido-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C4H11O2PS2/c1-2-3-4-6-7(5,8)9/h2-4H2,1H3,(H2,5,8,9)/p-2 |
InChI-Schlüssel |
KQTUYWLWRMTXPI-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCOP(=S)([O-])[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone](/img/structure/B14428232.png)
![9,10-Bis[(4-chlorophenyl)ethynyl]anthracene](/img/structure/B14428235.png)

![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)

![2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14428261.png)


![3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14428275.png)

![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)
